molecular formula C38H67NO12 B12323693 (3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione

(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione

Cat. No.: B12323693
M. Wt: 729.9 g/mol
InChI Key: XBRPMQCVVSGOJB-XQBJDQLDSA-N
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Description

(10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by its unique structural modifications, which include the absence of a hydroxyl group at the 11th position and the presence of a double bond between the 10th and 11th carbon atoms. These structural changes can potentially alter its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin typically involves multiple steps, starting from erythromycin. The key steps include:

    Dehydration: Removal of the hydroxyl group at the 11th position to form a double bond.

    Methylation: Introduction of a methyl group at the 6-O position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond, converting it back to a single bond and potentially restoring the hydroxyl group at the 11th position.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

(10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the effects of structural modifications on macrolide antibiotics.

    Biology: Researchers use it to investigate its antibacterial activity and compare it with other erythromycin derivatives.

    Medicine: Potential therapeutic applications are explored, particularly in treating bacterial infections resistant to conventional erythromycin.

    Industry: The compound is studied for its potential use in developing new antibiotics with improved efficacy and reduced resistance.

Mechanism of Action

The mechanism of action of (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin involves binding to the bacterial ribosome, similar to erythromycin. This binding inhibits protein synthesis by blocking the translocation of peptides, ultimately leading to bacterial cell death. The structural modifications may enhance its binding affinity or alter its spectrum of activity.

Comparison with Similar Compounds

    Erythromycin: The parent compound with a hydroxyl group at the 11th position and no double bond between the 10th and 11th carbons.

    Clarithromycin: Another macrolide antibiotic with a methyl group at the 6-O position but different structural modifications.

    Azithromycin: A derivative with a larger lactone ring and different pharmacokinetic properties.

Uniqueness: (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin is unique due to its specific structural modifications, which can potentially offer advantages such as improved stability, altered spectrum of activity, and reduced resistance compared to other macrolides.

This comprehensive overview highlights the significance of (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin in various scientific fields and its potential applications

Properties

Molecular Formula

C38H67NO12

Molecular Weight

729.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione

InChI

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17-/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1

InChI Key

XBRPMQCVVSGOJB-XQBJDQLDSA-N

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(\C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)/C)(C)O

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O

Origin of Product

United States

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